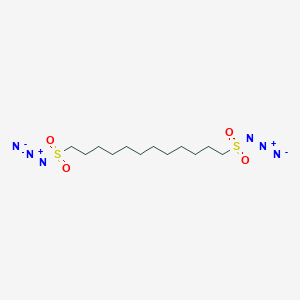![molecular formula C29H52O3 B14354978 Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]- CAS No. 90940-90-2](/img/structure/B14354978.png)
Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]- is a complex organic compound characterized by its benzene ring structure with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions.
Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; sulfur trioxide (SO₃) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrobenzene, sulfonic acids.
Aplicaciones Científicas De Investigación
Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific receptors or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Anisole: Benzene with a methoxy group.
Toluene: Benzene with a methyl group.
Phenol: Benzene with a hydroxyl group.
Uniqueness
Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties compared to other benzene derivatives .
Propiedades
Número CAS |
90940-90-2 |
|---|---|
Fórmula molecular |
C29H52O3 |
Peso molecular |
448.7 g/mol |
Nombre IUPAC |
(2-methoxy-3-octadecoxypropoxy)methylbenzene |
InChI |
InChI=1S/C29H52O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-31-26-29(30-2)27-32-25-28-22-19-18-20-23-28/h18-20,22-23,29H,3-17,21,24-27H2,1-2H3 |
Clave InChI |
RRIJQHDAINYAFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COCC1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14354896.png)
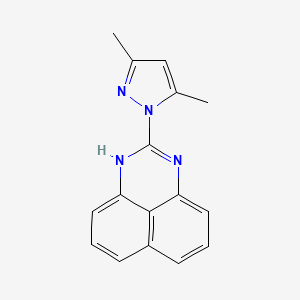
![Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate](/img/structure/B14354907.png)
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)

![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
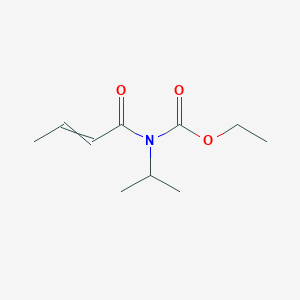
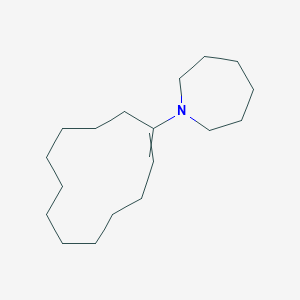
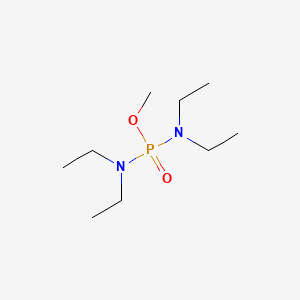
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
